![molecular formula C21H21NO7 B2682305 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,4,5-trimethoxybenzamide CAS No. 1428364-63-9](/img/structure/B2682305.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, and a trimethoxybenzamide group, which is a type of amide .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzodioxole and trimethoxybenzamide groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and trimethoxybenzamide groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The benzodioxole group might participate in electrophilic aromatic substitution reactions, while the amide group might undergo hydrolysis or other reactions .Scientific Research Applications
Anticancer Applications
This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Detection of Carcinogenic Lead
The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH), which has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .
Antitumor Applications
A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Treatment of Rheumatic Conditions
The compound has been used in the synthesis of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)acetamide, which is typically used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .
Antimicrobial Applications
Compounds with the 1,2,4-triazine moiety, which can be synthesized using this compound, have shown antimicrobial activity .
Antioxidant Applications
Compounds with the 1,2,4-triazine moiety, which can be synthesized using this compound, have shown antioxidant activity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO7/c1-24-18-10-14(11-19(25-2)20(18)26-3)21(23)22-8-4-5-9-27-15-6-7-16-17(12-15)29-13-28-16/h6-7,10-12H,8-9,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQIIABCBUWOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3,4,5-trimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.